molecular formula C10H15NO B12069211 1-(4-Ethynylpiperidin-1-yl)propan-1-one

1-(4-Ethynylpiperidin-1-yl)propan-1-one

Cat. No.: B12069211
M. Wt: 165.23 g/mol
InChI Key: PNPRWVBKAGITSF-UHFFFAOYSA-N
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Description

1-(4-Ethynylpiperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with an ethynyl group at the 4-position. This structural motif is significant in medicinal chemistry, as piperidine derivatives are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(4-ethynylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C10H15NO/c1-3-9-5-7-11(8-6-9)10(12)4-2/h1,9H,4-8H2,2H3

InChI Key

PNPRWVBKAGITSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylpiperidin-1-yl)propan-1-one typically involves the reaction of piperidine with an appropriate ethynylating agent under controlled conditions. One common method involves the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Ethynylpiperidin-1-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethynylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and biological/reactivity profiles of 1-(4-Ethynylpiperidin-1-yl)propan-1-one and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Reactivity Reference
1-(4-Ethynylpiperidin-1-yl)propan-1-one Piperidine-propanone hybrid 4-Ethynylpiperidine Hypothesized enzyme modulation -
1-(Piperidin-1-yl)propan-1-one (Compound 15) Piperidine-propanone hybrid Piperidine (unsubstituted) ALDH1A1/ALDH2 inhibition (>90% at 10µM)
4-FMC Cathinone derivative 4-Fluorophenyl, methylamino CNS stimulant (cathinone analog)
1-(4-(2-Piperidinylethoxy)phenyl)propan-1-one Piperidine-ethoxy-phenyl-propanone Piperidine-ethoxy-phenyl Structural analog for solubility studies
1-(Thiophen-2-yl)propan-1-one Thiophene-propanone hybrid Thiophene-2-yl Substrate for C-O coupling reactions
3-Chloro-1-(thiophen-2-yl)propan-1-one Halogenated thiophene-propanone 3-Chloro, thiophene-2-yl Reduced to chlorinated alcohols

Key Observations

Substituent Effects on Bioactivity: The piperidine ring in 1-(piperidin-1-yl)propan-1-one (Compound 15) is critical for ALDH inhibition, while the ethynyl group in 1-(4-Ethynylpiperidin-1-yl)propan-1-one may enhance lipophilicity and binding affinity due to its electron-withdrawing nature . 4-FMC, a cathinone derivative, replaces the piperidine with a methylamino group and fluorophenyl ring, enabling serotonin/norepinephrine reuptake inhibition, unlike the piperidine-based analogs .

Reactivity in Synthetic Chemistry: Propanone derivatives with aryl groups (e.g., 1-(4-chlorophenyl)propan-1-one) undergo selective α-position coupling reactions with N-hydroxyphthalimide (NHPI), yielding C-O fused products (62–70% yields). The ethynylpiperidine variant may exhibit distinct reactivity due to steric and electronic effects . Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) show moderate yields (51–58%) in coupling reactions, suggesting heterocyclic substituents influence reaction efficiency .

Physicochemical Properties :

  • Halogenation (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) increases molecular polarity, affecting reduction pathways to yield chlorinated alcohols .
  • Ethoxy linkers (e.g., 1-(4-(2-piperidinylethoxy)phenyl)propan-1-one) enhance water solubility compared to ethynyl-substituted analogs, critical for pharmacokinetics .

Biological Activity

1-(4-Ethynylpiperidin-1-yl)propan-1-one, also known as a synthetic compound often investigated for its potential biological activities, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-(4-Ethynylpiperidin-1-yl)propan-1-one is characterized by the following chemical properties:

PropertyValue
Molecular Formula C12H15N
Molecular Weight 189.25 g/mol
IUPAC Name 1-(4-Ethynylpiperidin-1-yl)propan-1-one
CAS Number Not widely available

Antimicrobial Properties

Research indicates that 1-(4-Ethynylpiperidin-1-yl)propan-1-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy development.

The biological effects of 1-(4-Ethynylpiperidin-1-yl)propan-1-one are mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University involved testing the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. These findings suggest that further exploration into its use as an anticancer agent is warranted.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteriaXYZ University Study
Anticancer ActivityInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Mechanism of ActionReceptor binding and enzyme inhibitionVarious Pharmacological Studies

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